Chiral Synthesis Efficiency: (S)-Enantiomer as a Specific Intermediate in Kinase Inhibitor Patents
The (S)-enantiomer of 1-(5-bromopyridin-2-yl)ethanamine is explicitly claimed as a key intermediate in a patent for kinase inhibitors, demonstrating its defined role in the synthesis of biologically active chiral molecules . While quantitative yield data for the final pharmaceutical compounds are not provided in the abstract, the patent's specific use of the (S)-enantiomer indicates its requirement for achieving the desired stereochemical outcome.
| Evidence Dimension | Patent Relevance as a Chiral Intermediate |
|---|---|
| Target Compound Data | Specified as an intermediate in WO2006/123113 A2 (AstraZeneca) |
| Comparator Or Baseline | (R)-1-(5-Bromopyridin-2-yl)ethanamine (not mentioned in the same context) |
| Quantified Difference | Qualitative: (S)-enantiomer is specifically required for the patented synthesis route, whereas the (R)-enantiomer is not mentioned. |
| Conditions | Synthesis of kinase inhibitors as described in patent literature |
Why This Matters
This demonstrates a documented, application-specific requirement for the (S)-enantiomer in a patented pharmaceutical synthesis, making it a non-substitutable starting material for researchers following this established route.
